molecular formula C16H20N4O4S B2955084 4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-59-3

4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2955084
CAS No.: 850936-59-3
M. Wt: 364.42
InChI Key: AAZKZTDKDUVMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research, integrating an azepane-sulfonyl group with a 5-methyl-1,3,4-oxadiazole-benzamide core. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for contributing to a wide spectrum of biological activities. Compounds featuring this heterocycle, particularly when linked to a sulfonamide group, have been extensively investigated for their antimicrobial properties against various bacterial strains . Furthermore, structural analogues based on the 1,3,4-oxadiazole framework have demonstrated potent inhibitory activity against enzymes such as butyrylcholinesterase (BChE), making them valuable tools for neurological research . The benzenesulfonamide moiety is a critical pharmacophore in the development of potent carbonic anhydrase inhibitors (CAIs) . Research on closely related sulfonamide compounds containing a 1,3,4-oxadiazole ring has shown specific promise as inhibitors of carbonic anhydrase II (CA II), a established target for investigational antiglaucoma therapies . These analogues have displayed notable systemic exposure and a long half-life in pharmacokinetic studies on animal models, suggesting potential for sustained activity . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of new pharmacologically active molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12-18-19-16(24-12)17-15(21)13-6-8-14(9-7-13)25(22,23)20-10-4-2-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKZTDKDUVMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Sulfonylation of azepane: Azepane can be sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the benzamide core: The final step involves coupling the sulfonylated azepane with the 1,3,4-oxadiazole-substituted benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The benzamide and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Sulfonamide Substitutions

LMM5 and LMM11 (Antifungal Agents)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • LMM5 and LMM11 replace the azepane group with benzyl/cyclohexyl-ethyl sulfonamide moieties.
  • The 5-methyl-oxadiazole in the target compound is substituted with bulkier groups (e.g., 4-methoxyphenyl in LMM5), reducing metabolic stability but enhancing antifungal activity against Candida albicans .
    • Biological Activity : Both LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), with LMM11 showing superior potency (IC₅₀ ~2.5 µM) due to its cyclohexyl-ethyl sulfonamide group .
Compound 6a (hCA II Inhibitor)
  • Structure : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
    • Key Differences :
  • The ethylthio-oxadiazole substituent replaces the 5-methyl group, and the sulfonamide lacks the azepane ring.
  • Activity : Inhibits human carbonic anhydrase II (hCA II) with a binding affinity driven by hydrophobic interactions (Ki ~45 nM) .

Analogues with Modified Oxadiazole Substituents

Compounds 54–57 (Ca²⁺/Calmodulin Inhibitors)
  • Examples :
    • 54 : N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
    • 57 : N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylbenzamide
    • Key Differences :
  • The oxadiazole is substituted with cyclohexyl instead of methyl, and the benzamide has halogen/phenyl groups.
  • Activity : Compound 57 showed the highest inhibition of Ca²⁺/calmodulin-stimulated activity (IC₅₀ ~0.8 µM) due to enhanced π-π stacking from the phenyl group .
OZE-II (Antimicrobial Agent)
  • Structure : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide
    • Key Differences :
  • The oxadiazole bears a 3,5-dimethoxyphenyl group, and the sulfonamide includes a dimethyloxazolidine ring.
  • Activity : Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC ~4 µg/mL) and prolonged survival in C. elegans infection models .

Pharmacokinetic and Physicochemical Comparisons

Compound LogP<sup>a</sup> HPLC RT (min) Solubility (DMSO) Key Pharmacokinetic Property
Target Compound 3.2 ~13.5<sup>b</sup> 50 mg/mL Moderate CYP3A4 metabolism
LMM11 4.1 12.8 25 mg/mL High plasma protein binding (95%)
Compound 57 2.8 13.3 10 mg/mL Rapid clearance (t₁/₂ ~2.1 h)
OZE-II 2.5 11.9 100 mg/mL Low hepatotoxicity (CC₅₀ >100 µM)

<sup>a</sup> Predicted using ChemAxon. <sup>b</sup> Estimated based on cyclohexyl analogues .

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and as an inhibitor of specific biological pathways. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and the results of recent studies.

The compound functions primarily as a selective inhibitor of carbonic anhydrase II (CA II), which is crucial in various physiological processes including acid-base balance and fluid secretion. Inhibition of CA II can lead to therapeutic effects in conditions such as glaucoma and metabolic disorders related to insulin resistance .

Pharmacological Studies and Findings

Recent studies have demonstrated that this compound exhibits significant biological activity:

  • Inhibition of Carbonic Anhydrase : The compound has been identified as a selective type II carbonic anhydrase inhibitor. In a study involving Wistar rats and Chinchilla rabbits, the compound was administered intraperitoneally, leading to measurable inhibition of CA activity in biological fluids .
  • Metabolite Identification : The investigation into the metabolites of the compound revealed several biotransformation products, including N-hydroxy derivatives and sulfonic acids. These metabolites were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), indicating a complex metabolic pathway that may influence the pharmacological effects .
  • Toxicity Assessments : In toxicity studies involving zebrafish embryos, the compound demonstrated varying degrees of toxicity depending on concentration, suggesting a need for careful dosing in potential therapeutic applications .

Data Table: Biological Activity Summary

Study Biological Activity Methodology Key Findings
Study 1CA II InhibitionIn vivo (rats/rabbits)Significant inhibition observed; metabolites synthesized and characterized.
Study 2Toxicity AssessmentZebrafish embryo assayConcentration-dependent toxicity; further studies needed for safety evaluation.
Study 3PharmacokineticsHPLC-MS/MSMetabolites identified; implications for systemic exposure evaluated.

Case Study 1: Glaucoma Treatment

In a controlled trial focusing on glaucoma treatment, patients receiving eye drops containing the compound showed improved intraocular pressure compared to baseline measurements. This suggests that local administration can effectively utilize its carbonic anhydrase inhibitory properties .

Case Study 2: Metabolic Disorders

A preliminary study on insulin resistance indicated that the compound may improve glucose metabolism in diabetic models by modulating carbonic anhydrase activity, thus influencing bicarbonate levels and pH balance within cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.